

Flutax-2 Fluorescent Probe: A Technical Guide for Microtubule Research

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Compound of Interest

Compound Name: *Flutax 2*

Cat. No.: *B2887728*

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Introduction

Flutax-2 is a high-affinity, green-fluorescent probe designed for the specific labeling and visualization of microtubules in living cells and in vitro assays. As a derivative of the well-known microtubule-stabilizing agent paclitaxel (Taxol), Flutax-2 provides researchers, scientists, and drug development professionals with a powerful tool to investigate the structure, dynamics, and function of the microtubule cytoskeleton. This guide details the core mechanism, technical properties, and experimental applications of Flutax-2.

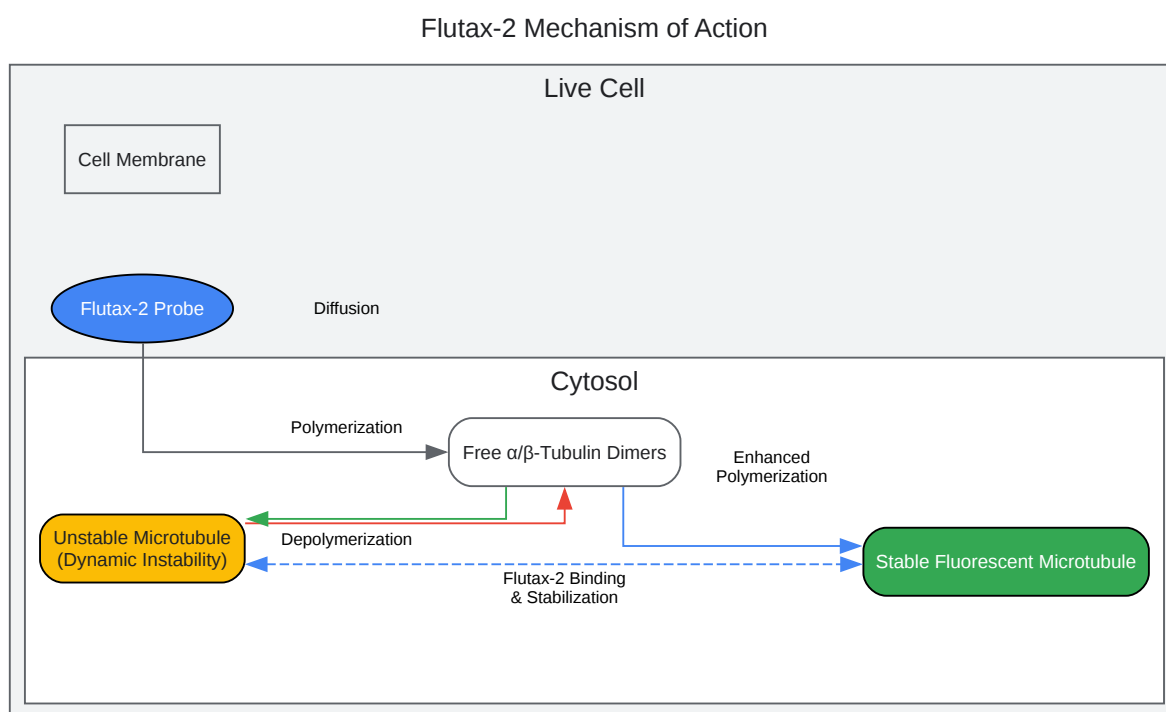
Core Concepts and Mechanism of Action

Flutax-2 is a conjugate of paclitaxel and a green fluorescent dye. The fluorescent label is strategically attached to the 7- β -hydroxy group of the native paclitaxel molecule, a position that does not interfere with its biological activity.

The mechanism of Flutax-2 mirrors that of paclitaxel:

- **Binding:** Flutax-2 binds with high affinity ($K_a \sim 10^7 \text{ M}^{-1}$) to the β -tubulin subunit within the microtubule polymer. This binding occurs on the inside (luminal) surface of the microtubule.
- **Stabilization:** Upon binding, Flutax-2 stabilizes the microtubule structure by suppressing its dynamic instability.[1] It enhances the polymerization of α,β -tubulin dimers and prevents the depolymerization of existing microtubules, effectively locking them in a polymerized state.[2]
[3]

This stabilizing effect allows for the direct and specific fluorescent labeling of the microtubule network, making it an invaluable tool for fluorescence microscopy.



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Flutax-2 binds and stabilizes microtubules, shifting the equilibrium toward polymerization.

Physicochemical and Spectral Properties

The quantitative properties of Flutax-2 are summarized below, providing essential data for experimental design and instrument setup. Flutax-2 is noted for being soluble, pH-insensitive, and more photostable than its predecessor, Flutax-1.

Table 1: Physicochemical Properties of Flutax-2

Property	Value	Reference(s)
Molecular Weight	1319.28 g/mol	[4]
Molecular Formula	C ₇₁ H ₆₄ F ₂ N ₂ O ₂₁	
Purity	≥90%	[4]
Solubility	Soluble to 1 mM in DMSO	
Storage	Store at -20°C	

Table 2: Spectral Properties of Flutax-2

Property	Value	Reference(s)
Excitation Maximum (λ _{abs})	496 nm	
Emission Maximum (λ _{em})	526 nm	[2][3]
Extinction Coefficient (ε)	80,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	0.9	

Applications in Research and Drug Development

Flutax-2 is a versatile tool for a range of applications in cell biology and pharmacology:

- **Live-Cell Imaging:** Its primary application is the direct visualization of the microtubule cytoskeleton in living cells, enabling the study of dynamic processes such as mitosis, cell migration, and intracellular transport.[4]
- **In Vitro Microtubule Assays:** Flutax-2 can be used to label microtubules assembled from purified tubulin, facilitating studies of microtubule polymerization dynamics and the effects of microtubule-associated proteins (MAPs).[5][6][7]
- **Drug Screening:** The probe can be employed in high-content screening assays to identify and characterize new compounds that bind to the taxoid site on microtubules and modulate their stability.[5]

Experimental Protocols

Protocol 1: Live-Cell Microtubule Staining

This protocol provides a general guideline for staining microtubules in adherent live cells, based on methods used for HeLa cells.^[4] Optimization may be required for different cell types.

Materials:

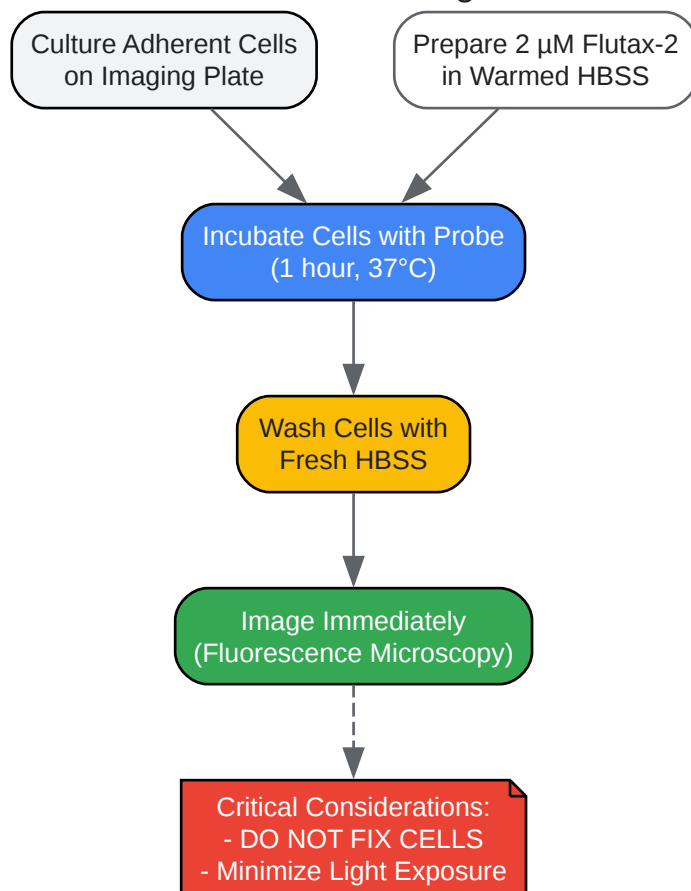
- Flutax-2 stock solution (e.g., 1 mM in DMSO)
- Live, adherent cells cultured on imaging-compatible plates or coverslips
- Hank's Balanced Salt Solution (HBSS) or other suitable imaging medium
- Warmed (37°C) cell culture medium

Methodology:

- **Prepare Staining Solution:** Prepare a fresh working solution of Flutax-2 by diluting the stock solution in warmed (37°C) HBSS or imaging medium to a final concentration of 2 μ M.
- **Cell Incubation:** Remove the culture medium from the cells and add the 2 μ M Flutax-2 staining solution.
- **Incubate the cells for 1 hour at 37°C in a humidified CO₂ incubator.**
- **Washing:** After incubation, gently aspirate the staining solution. Wash the cells by adding fresh, warmed HBSS, incubating for a few minutes, and then replacing it with fresh HBSS or imaging medium.
- **Imaging:**
 - Image the cells immediately using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~496 nm, Emission: ~526 nm).
 - **Crucial:** Do not fix the cells. Flutax-2 staining is not retained after fixation.^[4]

- Crucial: Minimize light exposure during imaging. Like many fluorescent probes, Flutax-2 is susceptible to photobleaching, and the signal can diminish rapidly under intense illumination.[4]

Workflow: Live-Cell Staining with Flutax-2



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A generalized workflow for labeling microtubules in live cells using Flutax-2.

Protocol 2: Staining of In Vitro Assembled Microtubules

This protocol is for labeling pre-assembled microtubules for in vitro visualization or assays.

Materials:

- Purified tubulin protein

- Microtubule assembly buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
- GTP solution
- Flutax-2 stock solution

Methodology:

- Microtubule Assembly: Polymerize microtubules by incubating purified tubulin (e.g., 25 µM) with GTP in assembly buffer at 37°C for 20-30 minutes, or until polymerization reaches a plateau.
- Staining: Add Flutax-2 to the microtubule solution at a desired final concentration (e.g., 1-5 µM).
- Incubation: Incubate for 5-10 minutes at room temperature to allow the probe to bind to the assembled microtubules.
- Imaging: Mount a small volume of the solution on a microscope slide and cover with a coverslip.
- Visualize the fluorescently labeled microtubules using an epifluorescence or confocal microscope with appropriate filter sets.[\[6\]](#)[\[7\]](#)

Advantages and Limitations

Advantages:

- High Specificity and Affinity: Binds specifically to the taxoid site on β-tubulin with high affinity, resulting in a strong and clear signal.
- Live-Cell Compatible: Enables the study of microtubule dynamics in real-time without the artifacts associated with fixation and permeabilization.[\[4\]](#)
- Improved Photostability: More photostable than the earlier Flutax-1 probe, allowing for longer observation times.

- **Ease of Use:** Provides a rapid and straightforward method for microtubule visualization compared to immunofluorescence techniques.[8][9]

Limitations:

- **Fixation Incompatibility:** The probe dissociates from microtubules during standard fixation protocols, restricting its use to live cells or unfixed preparations.[4]
- **Photobleaching:** While more stable than Flutax-1, the signal will still diminish with prolonged or high-intensity light exposure, requiring careful management of imaging parameters.[4]
- **Potential for Cytotoxicity:** As a paclitaxel derivative, Flutax-2 stabilizes microtubules and can induce mitotic arrest and cytotoxicity, a factor to consider in long-term imaging experiments. [1]

Conclusion

Flutax-2 is a robust and highly effective fluorescent probe for the investigation of microtubules. Its ability to specifically label and stabilize microtubules in living cells provides an unparalleled view into the dynamic architecture of the cytoskeleton. By understanding its technical properties and adhering to optimized protocols, researchers can leverage Flutax-2 to advance our understanding of cell division, intracellular transport, and the mechanisms of microtubule-targeting drugs.

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